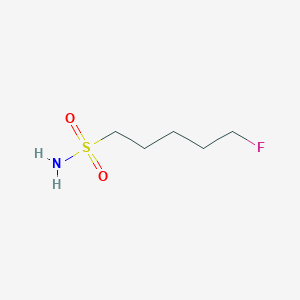
5-Fluoropentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a fluorinated pentane chain. This compound is part of the broader class of sulfonamides, which have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropentane-1-sulfonamide typically involves the reaction of 5-fluoropentane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thus streamlining the synthetic process.
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These processes are designed to be efficient and environmentally friendly, minimizing waste and reducing the need for hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom in the pentane chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pentane derivatives.
Scientific Research Applications
5-Fluoropentane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Sulfonamide derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoropentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting an antibacterial effect.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfinamides: Compounds with similar structures but different oxidation states.
Sulfonylureas: Used in medicine for their hypoglycemic effects.
Uniqueness: 5-Fluoropentane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated sulfonamides .
Properties
Molecular Formula |
C5H12FNO2S |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-fluoropentane-1-sulfonamide |
InChI |
InChI=1S/C5H12FNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9) |
InChI Key |
SPIFZSBAGICLIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
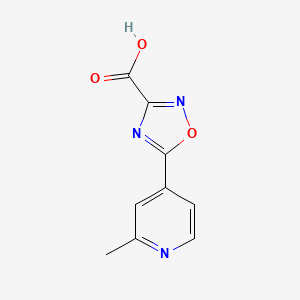

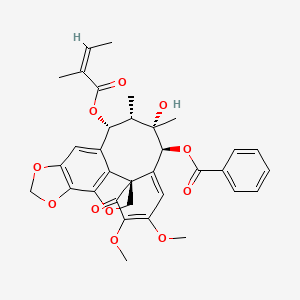
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
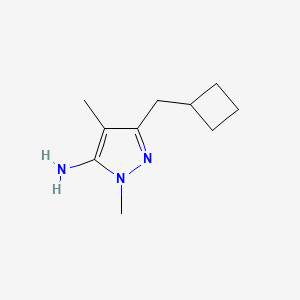
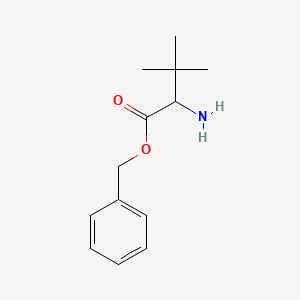
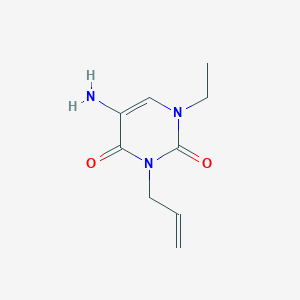
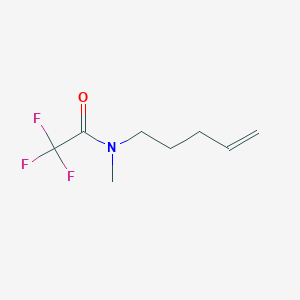
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
